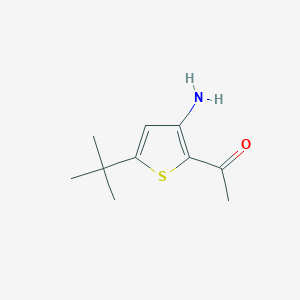

2-Acetyl-3-amino-5-tert-butylthiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-amino-5-tert-butylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-6(12)9-7(11)5-8(13-9)10(2,3)4/h5H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLSJHKIPYUAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380554 | |

| Record name | 1-(3-Amino-5-tert-butylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-06-1 | |

| Record name | 1-(3-Amino-5-tert-butylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-3-amino-5-tert-butylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-amino-5-tert-butylthiophene is a substituted aminothiophene derivative. The 2-aminothiophene scaffold is a prominent heterocyclic core structure in medicinal chemistry, recognized for its versatile biological activities.[1] Compounds incorporating this moiety have shown a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available predicted and experimental data for the title compound and a closely related analog, 2-Acetyl-3-aminothiophene. This comparative data provides valuable insights into the expected properties of the target molecule.

| Property | This compound | 2-Acetyl-3-aminothiophene |

| CAS Number | 175137-06-1[4] | 31968-33-9 |

| Molecular Formula | C₁₀H₁₅NOS[5] | C₆H₇NOS |

| Molecular Weight | 197.3 g/mol [5] | 141.19 g/mol |

| Melting Point (°C) | Data not available | 87-93 |

| Boiling Point (°C) | 329.4 ± 42.0 (Predicted) | Data not available |

| Density (g/cm³) | 1.099 ± 0.06 (Predicted) | Data not available |

| pKa | 2.07 ± 0.10 (Predicted) | Data not available |

| LogP | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Synthesis

The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[6][7]

Experimental Protocol: Gewald Synthesis of this compound (Representative)

This protocol is a generalized procedure based on established Gewald reaction methodologies for similar 2-acetyl-3-aminothiophenes.[8][9]

Materials:

-

3,3-Dimethyl-2-butanone (pinacolone) (1.0 equiv)

-

Cyanoacetamide (1.0 equiv)

-

Elemental sulfur (1.1 equiv)

-

Morpholine (or other suitable base like piperidine or triethylamine) (2.0 equiv)

-

Ethanol (or other suitable solvent like methanol or DMF)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3,3-dimethyl-2-butanone (1.0 equiv), cyanoacetamide (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

-

To this suspension, add morpholine (2.0 equiv) at room temperature with stirring.

-

Heat the reaction mixture to reflux (typically 50-60 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Visualizing the Gewald Synthesis Workflow

Caption: Workflow for the Gewald synthesis of this compound.

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum is expected to show a singlet for the tert-butyl protons, a singlet for the acetyl methyl protons, a singlet for the thiophene ring proton, and a broad singlet for the amino protons.

-

¹³C NMR: The spectrum should display signals corresponding to the carbons of the tert-butyl group, the acetyl group, and the thiophene ring.

-

FT-IR: Characteristic absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the acetyl group (around 1650 cm⁻¹), and C-H and C-C stretching and bending vibrations for the alkyl and aromatic moieties.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (197.3 g/mol ).

Biological Activity and Signaling Pathways

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 2-aminothiophene have been reported to exhibit a range of biological activities, with anticancer and antimicrobial properties being among the most prominent.[3][12]

Anticancer Activity and VEGFR-2 Inhibition

Several studies have highlighted the potential of 2-aminothiophene derivatives as anticancer agents.[13][14] One of the key mechanisms of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][16] By inhibiting VEGFR-2, these compounds can disrupt the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.[16]

Visualizing the VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiophene derivatives.

Antimicrobial Activity

Various 2-aminothiophene derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][17] The mechanism of action is believed to involve the disruption of essential cellular processes in the microorganisms. The lipophilic nature of the thiophene ring allows these compounds to penetrate microbial cell membranes.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. While specific experimental data for this particular molecule is sparse, the known biological activities of the 2-aminothiophene scaffold, particularly as anticancer and antimicrobial agents, make it an interesting candidate for further investigation. The synthetic accessibility via the Gewald reaction provides a straightforward route to this and related compounds for further screening and development. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties and elucidating its specific biological targets and mechanisms of action.

References

- 1. 2-ACETYL-3-AMINOTHIOPHENE(31968-33-9) IR Spectrum [m.chemicalbook.com]

- 2. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 3. ijpbs.com [ijpbs.com]

- 4. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]

- 12. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 17. Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]

Synthesis and Characterization of 2-Acetyl-3-amino-5-tert-butylthiophene: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel thiophene derivative, 2-Acetyl-3-amino-5-tert-butylthiophene. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a proposed synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structural motif of this compound incorporates key pharmacophoric features, making it a valuable scaffold for the development of novel therapeutic agents. This guide outlines a robust methodology for its synthesis via the Gewald multicomponent reaction and provides a framework for its comprehensive characterization.

Synthesis

The synthesis of this compound is proposed to be achieved through the Gewald reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2][3] For the synthesis of the target compound, the selected reagents are pivalaldehyde, 3-oxobutanenitrile (acetylacetonitrile), and elemental sulfur.

Proposed Synthesis Pathway

The reaction proceeds via an initial Knoevenagel condensation between pivalaldehyde and 3-oxobutanenitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[1]

Experimental Protocol: Synthesis

Materials:

-

Pivalaldehyde (trimethylacetaldehyde)

-

3-Oxobutanenitrile (acetylacetonitrile)

-

Elemental Sulfur

-

Morpholine (or other suitable base like triethylamine or piperidine)

-

Ethanol (or Methanol)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalaldehyde (1.0 eq.), 3-oxobutanenitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (50 mL).

-

Add morpholine (0.2 eq.) to the suspension.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.

Characterization

The structure and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the target compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 175137-06-1 | [4] |

| Molecular Formula | C₁₀H₁₅NOS | [5] |

| Molecular Weight | 197.3 g/mol | [5] |

| Appearance | Expected to be a solid | |

| Melting Point | Not available in the searched literature | |

| Boiling Point | ~329.4 °C at 760 mmHg (Predicted) | [6] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5-7.0 | br s | 2H | -NH₂ |

| ~ 6.4 | s | 1H | Thiophene H-4 |

| ~ 2.4 | s | 3H | -COCH₃ |

| ~ 1.3 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C =O |

| ~ 165 | Thiophene C -2 |

| ~ 155 | Thiophene C -5 |

| ~ 115 | Thiophene C -3 |

| ~ 110 | Thiophene C -4 |

| ~ 34 | -C (CH₃)₃ |

| ~ 32 | -C(C H₃)₃ |

| ~ 30 | -COC H₃ |

Table 4: Predicted IR Data (KBr)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3450-3300 | N-H stretching (amine) |

| ~ 2960-2870 | C-H stretching (aliphatic) |

| ~ 1620-1600 | C=O stretching (ketone) |

| ~ 1580-1560 | N-H bending (amine) |

| ~ 1470-1450 | C-H bending (aliphatic) |

| ~ 1365 | C-H bending (tert-butyl) |

| ~ 1250 | C-N stretching (amine) |

| ~ 700-600 | C-S stretching |

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Assignment |

| 197 | [M]⁺ (Molecular ion) |

| 182 | [M - CH₃]⁺ |

| 154 | [M - COCH₃]⁺ |

| 140 | [M - C(CH₃)₃]⁺ |

Experimental Protocols: Characterization

The following are general protocols for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra and assign the signals based on chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).

-

Acquire the mass spectrum and identify the molecular ion peak and characteristic fragmentation patterns.

Melting Point Determination:

-

Place a small amount of the crystalline solid into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

-

A sharp melting point range is indicative of high purity.

Characterization Workflow

The logical flow of the characterization process is depicted in the following diagram.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed Gewald reaction offers an efficient and straightforward route to this novel compound. The outlined characterization protocols will enable the unambiguous confirmation of its structure and assessment of its purity, thereby facilitating its use in further research and development activities, particularly in the domain of medicinal chemistry.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-ACETYL-3-AMINO-5-T-BUTYLTHIOPHENE | 175137-06-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1-(3-amino-5-tert-butylthiophen-2-yl)ethanone, CasNo.175137-06-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

2-Acetyl-3-amino-5-tert-butylthiophene: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiophenes are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. Among them, 2-aminothiophenes are particularly valuable as versatile intermediates due to the presence of multiple reactive sites that allow for a wide range of chemical transformations. This technical guide focuses on 2-acetyl-3-amino-5-tert-butylthiophene, a trifunctionalized thiophene derivative with significant potential as a building block in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. The presence of an amino group, an acetyl moiety, and a sterically demanding tert-butyl group offers a unique combination of reactivity and structural features for the construction of novel heterocyclic systems. This document provides a comprehensive overview of its synthesis, key reactions, and potential applications, supported by detailed experimental protocols and quantitative data.

Physicochemical and Spectral Data

While specific experimental data for this compound is not extensively reported in the literature, the following tables summarize its fundamental properties and expected spectral characteristics based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 175137-06-1[1][2][3][4] |

| Molecular Formula | C₁₀H₁₅NOS[1][2] |

| Molecular Weight | 197.30 g/mol [1][2] |

| Appearance | Expected to be a crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), ~2.4 (s, 3H, COCH₃), ~6.5 (s, 1H, thiophene H-4), ~7.0 (br s, 2H, NH₂) |

| ¹³C NMR | δ (ppm): ~30 (C(CH₃)₃), ~32 (COCH₃), ~35 (C(CH₃)₃), ~110 (C-4), ~115 (C-3), ~150 (C-5), ~165 (C-2), ~195 (C=O) |

| IR | ν (cm⁻¹): ~3400-3200 (N-H stretching), ~1640 (C=O stretching), ~1600 (C=C stretching) |

Synthesis of this compound

The most versatile and widely employed method for the synthesis of 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.

dot

Caption: Synthetic workflow for this compound.

Experimental Protocol: Gewald Synthesis

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Cyanoacetone

-

Elemental sulfur

-

Morpholine (or other suitable base like triethylamine or piperidine)

-

Ethanol (or other suitable solvent like methanol or DMF)

-

Hydrochloric acid (for work-up)

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pinacolone (1.0 eq), cyanoacetone (1.0 eq), and elemental sulfur (1.1 eq).

-

Add ethanol to the flask to create a stirrable suspension.

-

To this mixture, add morpholine (0.2 eq) as a catalyst.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to remove the basic catalyst, followed by washing with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford pure this compound.

This compound as a Building Block

The strategic placement of the amino, acetyl, and tert-butyl groups makes this thiophene derivative a valuable precursor for the synthesis of various fused heterocyclic systems with potential biological activities. The amino group can act as a nucleophile in cyclization reactions, while the acetyl group provides a handle for further functionalization or can participate in condensation reactions.

dot

Caption: Key synthetic pathways utilizing the target molecule.

Synthesis of Thieno[3,2-b]pyridine Derivatives

The amino group of this compound can undergo condensation with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, to form thieno[3,2-b]pyridine derivatives. These scaffolds are of interest in medicinal chemistry due to their structural similarity to purines.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Polyphosphoric acid (PPA) or another suitable acidic catalyst

Procedure:

-

In a round-bottom flask, mix this compound (1.0 eq) and acetylacetone (1.1 eq).

-

Add polyphosphoric acid to the mixture with stirring.

-

Heat the reaction mixture to 100-120 °C for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the solid, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thieno[3,2-b]pyridine derivative.

Synthesis of Pyrimido[4,5-b]thiophene Derivatives

The reaction of this compound with formamide or orthoesters provides a route to pyrimido[4,5-b]thiophenes, another class of heterocyclic compounds with a wide range of reported biological activities.

Materials:

-

This compound

-

Triethyl orthoformate

-

Acetic anhydride

Procedure:

-

A mixture of this compound (1.0 eq) and triethyl orthoformate (2.0 eq) in acetic anhydride (as solvent) is heated at reflux for 4-6 hours.

-

After cooling, the reaction mixture is poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the construction of biologically relevant heterocyclic scaffolds. The straightforward access to this compound via the Gewald reaction, coupled with the differential reactivity of its functional groups, opens up a multitude of possibilities for the synthesis of diverse molecular libraries for drug discovery and materials science. The detailed protocols provided in this guide serve as a valuable resource for researchers looking to exploit the synthetic utility of this promising thiophene derivative. Further exploration of its reactivity is encouraged to unlock its full potential in the development of novel chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. 2-ACETYL-3-AMINO-5-T-BUTYLTHIOPHENE | CAS: 175137-06-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 175137-06-1 | CAS DataBase [chemicalbook.com]

- 4. 2-ACETYL-3-AMINO-5-T-BUTYLTHIOPHENE | 175137-06-1 [chemicalbook.com]

Spectroscopic Characterization of 2-Acetyl-3-amino-5-tert-butylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Acetyl-3-amino-5-tert-butylthiophene (CAS: 175137-06-1). Given the limited availability of experimentally derived spectra in public databases, this document focuses on predicted data based on the compound's chemical structure, alongside generalized experimental protocols for acquiring such data. The information herein serves as a valuable resource for the synthesis, identification, and characterization of this and structurally related thiophene derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and analysis of the compound's functional groups and atomic arrangement.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Singlet | 1H | Thiophene ring proton (-CH=) |

| ~ 5.5 - 6.5 | Broad Singlet | 2H | Amino group protons (-NH₂) |

| ~ 2.4 - 2.6 | Singlet | 3H | Acetyl group methyl protons (-COCH₃) |

| ~ 1.3 - 1.5 | Singlet | 9H | tert-Butyl group protons (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 190 - 200 | Carbonyl carbon (-C =O) |

| ~ 150 - 160 | Thiophene ring carbon attached to tert-butyl group (C -C(CH₃)₃) |

| ~ 145 - 155 | Thiophene ring carbon attached to amino group (C -NH₂) |

| ~ 120 - 130 | Thiophene ring carbon with proton attached (-C H=) |

| ~ 110 - 120 | Thiophene ring carbon attached to acetyl group (C -COCH₃) |

| ~ 30 - 35 | Quaternary carbon of tert-butyl group (-C (CH₃)₃) |

| ~ 28 - 32 | Methyl carbons of tert-butyl group (-C(C H₃)₃) |

| ~ 25 - 30 | Methyl carbon of acetyl group (-COC H₃) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3450 - 3300 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| 3100 - 3000 | Weak to Medium | C-H stretch (aromatic/heteroaromatic) |

| 2960 - 2850 | Medium to Strong | C-H stretch (aliphatic - tert-butyl and acetyl) |

| 1630 - 1600 | Strong | C=O stretch (ketone, conjugated) |

| 1580 - 1520 | Medium to Strong | N-H bend (primary amine) |

| ~ 1460 | Medium | C-H bend (aliphatic) |

| ~ 1365 | Medium | C-H bend (tert-butyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 197 | Molecular ion peak [M]⁺ |

| 182 | Loss of a methyl group [M-CH₃]⁺ |

| 154 | Loss of an acetyl group [M-COCH₃]⁺ |

| 140 | Loss of a tert-butyl group [M-C(CH₃)₃]⁺ |

| 43 | Acetyl cation [CH₃CO]⁺ |

| 57 | tert-Butyl cation [C(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition for ¹H NMR:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

Data Acquisition for ¹³C NMR:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the significant absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile. The solution may need to be further diluted depending on the sensitivity of the instrument.

-

Instrumentation: A variety of mass spectrometers can be used. For a solid organic molecule, a system with an Electrospray Ionization (ESI) or Electron Impact (EI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is common.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Acquisition (EI):

-

Introduce the sample into the ion source, where it is vaporized.

-

Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Accelerate the resulting ions into the mass analyzer.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

Workflow for Spectroscopic Analysis

The Strategic Role of the Tert-Butyl Group in 2-Aminothiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] The strategic incorporation of substituents onto this heterocyclic core is a key aspect of drug design, enabling the fine-tuning of physicochemical properties and pharmacological activity. Among the various alkyl substituents, the tert-butyl group holds a unique position. Its distinct steric and electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and target engagement. This technical guide provides a comprehensive analysis of the role of the tert-butyl group in 2-aminothiophene derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to offer a thorough resource for researchers in drug discovery and development.

Physicochemical and Pharmacokinetic Implications of the Tert-Butyl Group

The tert-butyl group is a common motif in medicinal chemistry, often introduced to modulate a compound's properties.[3] Its primary effects are steric bulk and increased lipophilicity.

1.1. Lipophilicity and Solubility

The addition of a tert-butyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[4][5] However, this can also lead to decreased aqueous solubility. The optimal range of lipophilicity (often measured as logP) is critical for drug-like properties, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[4][6]

1.2. Metabolic Stability

The tert-butyl group can act as a steric shield, protecting adjacent functional groups from enzymatic degradation.[7] However, the tert-butyl group itself can be a site of metabolism, typically through oxidation by cytochrome P450 enzymes to form a hydroxylated metabolite.[7][8][9][10] This metabolic vulnerability can sometimes be a liability, leading to high clearance rates.[8][9] Strategies to improve the metabolic stability of tert-butyl-containing compounds include replacing the tert-butyl group with bioisosteres, such as a trifluoromethylcyclopropyl group.[7][8][9][10]

Table 1: Physicochemical Properties of 2-Aminothiophene and Related Structures

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |

| 2-Aminothiophene | C₄H₅NS | 99.15 | 12-13 | 194.5 | 1.4 |

| 2-Amino-5-tert-butylthiophene | C₈H₁₃NS | 155.26 | - | - | 3.1 |

(Data sourced from[11][12][13])

Synthesis of Tert-Butyl Substituted 2-Aminothiophene Derivatives

The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction .[1][2][14] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[1][2][14]

To introduce a tert-butyl group, a ketone containing a tert-butyl moiety is often used as a starting material. For example, 4-tert-butylcyclohexanone can be used to synthesize 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives.[15]

Experimental Protocol: Gewald Synthesis of N-(2-Chlorophenyl)-2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide[16]

Materials:

-

4-tert-butylcyclohexanone

-

N-(2-chlorophenyl)-2-cyanoacetamide

-

Elemental sulfur (S₈)

-

Morpholine

-

Basic Aluminum Oxide (Al₂O₃)

-

Solvents for purification (e.g., acetonitrile, water)

Procedure:

-

To a suitable reaction vessel, add 4-tert-butylcyclohexanone (1.0 eq), N-(2-chlorophenyl)-2-cyanoacetamide (1.0 eq), elemental sulfur (1.2 eq), morpholine (0.5 eq), and basic Al₂O₃.

-

The reaction mixture is subjected to microwave irradiation (e.g., 160 W) for a specified time (e.g., 20 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The final product is purified by reversed-phase high-performance liquid chromatography (HPLC) using a gradient of acetonitrile and water as the mobile phase.

-

The structure and purity of the final compound are confirmed by spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR, and LC-MS).

Biological Activities and Structure-Activity Relationships

The tert-butyl group can significantly modulate the biological activity of 2-aminothiophene derivatives. Its influence is often context-dependent, enhancing activity in some cases while diminishing it in others.

3.1. Antimicrobial and Antibiofilm Activity

2-aminothiophene derivatives have been investigated for their antibacterial properties.[1][15] In a study of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, the substitution at the C-6 position was found to be crucial for antibiofilm activity.[15] Interestingly, 6-phenyl-substituted analogs demonstrated higher potency against biofilm formation compared to their 6-tert-butyl-substituted counterparts, suggesting that while a bulky substituent is required, the specific nature of that substituent is key for optimizing activity.[15]

Table 2: Comparative Antibiofilm Activity of C-6 Substituted 2-Aminothiophene Derivatives

| Compound Class | General Structure | Observation on Antibiofilm Activity |

| 6-tert-butyl substituted | Active, but less potent than phenyl-substituted analogs | |

| 6-phenyl substituted | Higher potency in inhibiting biofilm formation | |

| Unsubstituted (C-6) | No antibiofilm activity observed |

(Data interpretation based on[15])

Experimental Protocol: Antibiofilm Assay (Crystal Violet Method)[4][17][18]

Materials:

-

96-well polystyrene microtiter plates

-

Bacterial culture (e.g., Staphylococcus aureus) in appropriate growth medium

-

Test compounds (tert-butyl 2-aminothiophene derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

0.1% Crystal Violet solution

-

Phosphate-buffered saline (PBS)

-

Ethanol (95% or absolute) or another suitable solvent for solubilization

Procedure:

-

Bacterial Inoculum Preparation: A bacterial suspension is prepared and adjusted to a specific optical density (e.g., OD₆₀₀ of 0.1) in fresh growth medium.

-

Plate Preparation: The test compounds are serially diluted in the growth medium and added to the wells of the 96-well plate. Wells with medium and bacteria but no compound serve as a positive control, while wells with sterile medium only serve as a negative control.

-

Inoculation and Incubation: The bacterial inoculum is added to each well (except the negative control). The plate is then incubated under static conditions for a period that allows for biofilm formation (e.g., 24-48 hours) at an appropriate temperature (e.g., 37°C).

-

Washing: After incubation, the planktonic cells are gently removed by washing the wells with PBS.

-

Staining: The remaining biofilm is stained by adding the 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

-

Washing: Excess crystal violet is removed by washing the wells with water.

-

Solubilization: The bound crystal violet is solubilized by adding ethanol to each well.

-

Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of 570-595 nm.

-

Data Analysis: The percentage of biofilm inhibition is calculated relative to the untreated positive control.

3.2. Modulation of Signaling Pathways

Recent studies have revealed that 2-aminothiophene derivatives can act on specific signaling pathways, and the presence of a tert-butyl group can be critical for this activity.

3.2.1. GLP-1 Receptor Positive Allosteric Modulation

Certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[2][16] These compounds enhance the effect of the endogenous GLP-1 peptide. Mechanistically, this has been linked to an enhanced impact on the phosphorylation of the CREB (cAMP response element-binding protein), a downstream effector in the GLP-1R signaling cascade.[2]

Caption: GLP-1R signaling enhanced by a tert-butyl 2-aminothiophene PAM.

3.2.2. Kinase Inhibition

The thiophene scaffold is present in numerous kinase inhibitors.[17] Kinases, such as Bruton's tyrosine kinase (BTK), are crucial in various cellular signaling pathways, and their dysregulation is implicated in diseases like B-cell malignancies.[18] The tert-butyl group can play a role in fitting into specific hydrophobic pockets of the kinase active site, thereby influencing potency and selectivity.

Caption: Mechanism of kinase inhibition by a 2-aminothiophene derivative.

Conclusion

The tert-butyl group is a powerful tool in the design of 2-aminothiophene derivatives for drug discovery. Its primary influence on lipophilicity and steric profile directly impacts the ADMET properties of these compounds. While it can enhance membrane permeability and protect against metabolic degradation, it can also be a metabolic liability. The structure-activity relationship studies, although not always showing a straightforward positive correlation, highlight the importance of the tert-butyl group in modulating biological activity, from antibiofilm efficacy to the allosteric modulation of complex signaling receptors like GLP-1R. The continued exploration of tert-butyl substituted 2-aminothiophenes, guided by a deep understanding of the principles outlined in this guide, holds significant promise for the development of novel therapeutics.

References

- 1. ijpbs.com [ijpbs.com]

- 2. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orofacial antinociceptive effect of a novel 2-amino-thiophene derivative and its possible targets of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. From development to clinical success: the journey of established and next-generation BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolically Stable tert-Butyl Replacement. | Semantic Scholar [semanticscholar.org]

- 8. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. 2-Aminothiophene | C4H5NS | CID 97373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gewald Reaction [organic-chemistry.org]

- 15. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. labiotech.eu [labiotech.eu]

- 18. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation of 2-Acetyl-3-amino-5-tert-butylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential stability and degradation pathways of 2-Acetyl-3-amino-5-tert-butylthiophene. Due to the limited availability of direct stability data for this specific molecule, this guide synthesizes information from structurally related compounds, particularly 2-acyl-3-aminothiophenes and general principles of forced degradation studies as outlined in ICH guidelines. This information is intended to guide researchers in designing and executing robust stability studies.

Predicted Stability Profile

Based on the chemistry of its core functional groups—a 2-aminothiophene ring substituted with an acetyl and a tert-butyl group—this compound is predicted to have moderate stability. The primary areas of potential instability are the amino group and the acetyl group, which are susceptible to oxidative and hydrolytic degradation, respectively. The thiophene ring itself, while generally aromatic and stable, can be prone to oxidation under certain conditions.

General literature suggests that 3-acetyl-2-aminothiophenes are moderately stable at room temperature, indicating that the target molecule may also exhibit limited long-term stability under ambient conditions[1]. The presence of an amino group on the thiophene ring can increase its susceptibility to oxidation and polymerization, a known instability pathway for aminothiophenes.

Potential Degradation Pathways

Forced degradation studies are essential to identify the potential degradation products and pathways for a new chemical entity. The following sections outline the predicted degradation pathways for this compound under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway to investigate for compounds containing ester or amide functionalities. For this compound, the acetyl group is the most likely site for hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetyl group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the acetyl group, yielding 3-amino-5-tert-butylthiophene-2-carboxylic acid and acetic acid.

-

Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion can directly attack the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and ethanol.

Oxidative Degradation

The 2-aminothiophene core is susceptible to oxidation. The primary sites for oxidation are the amino group and the sulfur atom in the thiophene ring.

-

Oxidation of the Amino Group: The amino group can be oxidized to form various products, including nitroso, nitro, and dimeric impurities through radical coupling.

-

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide and subsequently a sulfone. Ring opening may also occur under harsh oxidative conditions.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation. The aromatic thiophene ring and the carbonyl group are potential chromophores that can absorb light energy, leading to the formation of excited states that can undergo various reactions, including photo-oxidation and rearrangement.

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. For this compound, thermal stress may lead to the cleavage of the acetyl group, polymerization initiated by the amino group, or decomposition of the thiophene ring.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table provides a template for summarizing results from forced degradation studies.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Anticipated) | Major Degradation Products (Predicted) |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60 | To be determined | 3-amino-5-tert-butylthiophene-2-carboxylic acid |

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours | Room Temp | To be determined | 3-amino-5-tert-butylthiophene-2-carboxylate |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | Room Temp | To be determined | N-oxides, Sulfoxides, Dimers |

| Photolytic | ICH Q1B conditions | - | - | To be determined | Photo-oxidation products, Rearrangement products |

| Thermal | Dry Heat | 1, 3, 7 days | 80 | To be determined | De-acetylated product, Polymers |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for forced degradation studies and should be adapted based on the observed stability of the compound.[2][3]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method. A control sample, protected from the stress condition, should be analyzed concurrently.

Hydrolytic Degradation Protocol

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C.

-

Withdraw samples at 24, 48, and 72 hours.

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase to the target concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature.

-

Withdraw samples at 2, 4, and 8 hours.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl.

-

Dilute with mobile phase to the target concentration for HPLC analysis.

-

Oxidative Degradation Protocol

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light.

-

Withdraw samples at 24, 48, and 72 hours.

-

Dilute with mobile phase to the target concentration for HPLC analysis.

Photolytic Degradation Protocol

-

Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure.

Thermal Degradation Protocol

-

Place the solid compound in a thermostatically controlled oven at 80°C.

-

Withdraw samples at 1, 3, and 7 days.

-

Prepare solutions of the stressed solid in the diluent at the target concentration for HPLC analysis.

Stability-Indicating HPLC Method

A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). UV detection should be employed, and the wavelength should be selected to provide good sensitivity for both the parent compound and its degradation products.

Visualizations

The following diagrams illustrate the predicted degradation pathways and a general workflow for a forced degradation study.

Caption: Predicted Hydrolytic and Oxidative Degradation Pathways.

Caption: Experimental Workflow for Forced Degradation Studies.

References

potential applications of 2-Acetyl-3-amino-5-tert-butylthiophene in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This technical guide explores the potential applications of a specific, yet representative, member of this family: 2-Acetyl-3-amino-5-tert-butylthiophene . While direct extensive research on this particular molecule is limited, its structural features suggest significant potential as a building block for novel therapeutics. This document will extrapolate its potential applications based on the well-documented activities of structurally related 2-aminothiophene derivatives, providing a roadmap for future research and development.

Synthesis of the this compound Scaffold

The most common and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][3] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base.[3]

For the synthesis of this compound, the likely precursors for a Gewald reaction would be pinacolone (3,3-dimethyl-2-butanone) and 3-oxobutanenitrile (acetoacetonitrile), with elemental sulfur and a base such as morpholine or triethylamine.

Proposed Experimental Protocol:

A mixture of pinacolone (1.0 eq), 3-oxobutanenitrile (1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of a suitable base (e.g., morpholine or triethylamine, 0.2 eq) in a solvent such as ethanol or dimethylformamide would be stirred at room temperature or gently heated. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the product precipitated by the addition of water or a non-polar solvent. The crude product would then be purified by recrystallization or column chromatography to yield this compound.

Below is a conceptual workflow for the synthesis and subsequent derivatization of the core scaffold.

Potential Medicinal Chemistry Applications

The 2-aminothiophene scaffold is a versatile template for the development of a variety of therapeutic agents. The acetyl, amino, and tert-butyl groups on the core molecule offer multiple points for chemical modification to optimize pharmacological properties.

Anticancer Activity

Numerous 2-aminothiophene derivatives have demonstrated potent antiproliferative and antimitotic activities. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[4]

Derivatives of 2-amino-3-aroylthiophenes have shown significant cytotoxicity against various cancer cell lines.[4] The structural similarity suggests that derivatives of this compound could also exhibit such properties.

| Compound Class | Cancer Cell Lines | IC50 (µM) | Reference |

| 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-(thiophen-3'-yl ethynyl) thiophene | L1210, FM3A, Molt/4, CEM, HeLa | 0.096 - 0.21 | [4] |

| 2,5-Dichloro-3-acetylthiophene Chalcone Derivative | DU145 (prostate) | ~5 | [5] |

Table 1: Anticancer Activity of Representative 2-Aminothiophene Derivatives

A plausible signaling pathway impacted by such compounds is the microtubule dynamics pathway, leading to cell cycle arrest and apoptosis.

Antibacterial and Antiviral Activity

The 2-aminothiophene scaffold has been investigated for its antimicrobial properties. Some derivatives have shown promising activity against various bacterial and fungal strains. For instance, certain chalcone derivatives of 2,5-dichloro-3-acetylthiophene have exhibited significant antimycobacterial activity.[5][6]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,5-Dichloro-3-acetylthiophene Chalcone Derivative | M. tuberculosis H37Rv | 3.12 | [5][6] |

| 2,5-Dichloro-3-acetylthiophene Chalcone Derivative | Aspergillus niger, Candida tropicalis | ≤ 8.0 | [5][6] |

Table 2: Antimicrobial Activity of Representative 2-Aminothiophene Derivatives

Anti-inflammatory and Analgesic Activity

Certain 2-aminothiophene derivatives have been reported to possess anti-inflammatory and analgesic properties. Quantitative structure-activity relationship (QSAR) studies on 2-amino-3-ethoxycarbonyl thiophene derivatives have indicated that lipophilicity is a key determinant of their anti-inflammatory and analgesic effects. The presence of the tert-butyl group in this compound, a lipophilic moiety, suggests that this scaffold could be a promising starting point for developing novel anti-inflammatory and analgesic agents.

Future Directions

This compound represents a valuable, yet underexplored, chemical entity. Its straightforward synthesis via the Gewald reaction and the presence of multiple functional groups for derivatization make it an attractive starting point for drug discovery campaigns. Future research should focus on:

-

Synthesis and Characterization: The definitive synthesis and full characterization of this compound.

-

Library Synthesis: The creation of a diverse library of derivatives by modifying the acetyl and amino groups, as well as the thiophene ring.

-

Biological Screening: Comprehensive screening of the parent compound and its derivatives against a wide range of biological targets, including cancer cell lines, microbial strains, and inflammatory pathway components.

-

QSAR and Molecular Modeling: To guide the rational design of more potent and selective analogs.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Conformational Landscape of 2-Acetyl-3-amino-5-tert-butylthiophene: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive analysis of the conformational properties of 2-Acetyl-3-amino-5-tert-butylthiophene, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental studies on the conformational analysis of this specific molecule are not publicly available, this document synthesizes data from structurally similar compounds and outlines a robust theoretical and experimental framework for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Conformation

The three-dimensional structure of a molecule is paramount to its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is a critical component of rational drug design. For this compound, understanding the preferred orientation of its acetyl, amino, and tert-butyl substituents is key to predicting its interaction with biological targets and optimizing its pharmacokinetic and pharmacodynamic properties.

The primary conformational flexibility in this compound arises from rotation around the C2-C(acetyl) and C3-N(amino) single bonds. However, as established in studies of analogous 2-amino-3-aroyl thiophenes, a strong intramolecular hydrogen bond between the amino group (N-H) and the acetyl oxygen (O=C) is expected.[1] This interaction significantly restricts free rotation, leading to a predominantly planar six-membered ring fused, in essence, to the thiophene ring.

Predicted Conformational Preferences

Based on extensive studies of similar 2-amino-3-acylthiophenes, the most stable conformation of this compound is predicted to be one where the acetyl and amino groups are oriented to form an intramolecular hydrogen bond.[1] This creates a pseudo-ring system that is nearly coplanar with the thiophene ring.

The orientation of the acetyl group relative to the thiophene sulfur atom can exist in two primary forms: syn (acetyl oxygen pointing towards the sulfur) and anti (acetyl oxygen pointing away from the sulfur). For 2-acetyl-4-methylthiophene, both conformers have been observed, with specific rotational barriers determined for the acetyl methyl group.[2] In the case of this compound, the formation of the intramolecular hydrogen bond will lock the acetyl group into an anti-like orientation with respect to the C2-C3 bond of the thiophene ring.

The bulky tert-butyl group at the C5 position is expected to have a minimal direct impact on the conformation of the acetyl and amino groups, but it will significantly influence the molecule's overall steric profile and its potential binding interactions.

Quantitative Structural Data (Based on Analogs)

The following tables summarize key quantitative data derived from crystallographic and spectroscopic studies of structurally related thiophene derivatives. These values provide a baseline for the expected geometry of this compound.

Table 1: Typical Bond Lengths in Substituted Thiophene Rings

| Bond | Typical Length (Å) | Reference Source Analogs |

| S-C | 1.71 - 1.73 | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| C=C | 1.36 - 1.38 | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| C-C | 1.42 - 1.44 | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| C2-C(acetyl) | 1.45 - 1.47 | 2-acetyl-4-methylthiophene |

| C3-N(amino) | 1.33 - 1.35 | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| C=O | 1.23 - 1.25 | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

Data synthesized from related crystal structures.[1][2]

Table 2: Typical Bond Angles in Substituted Thiophene Rings

| Angle | Typical Value (°) | Reference Source Analogs |

| C-S-C | 92 - 93 | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| S-C=C | 111 - 112 | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| C-C=C | 112 - 113 | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| S-C-C(acetyl) | 120 - 122 | 2-acetyl-4-methylthiophene |

| C-C-N(amino) | 123 - 125 | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| N-H...O (H-bond) | ~140 - 150 | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

Data synthesized from related crystal structures.[1][2]

Table 3: Rotational Barriers of Acetyl Group in an Analogous Thiophene

| Conformer | Acetyl Methyl Torsional Barrier (cm⁻¹) | Ring Methyl Torsional Barrier (cm⁻¹) |

| syn | 324.92 | 210.72 |

| anti | 281.20 | 212.98 |

Data for 2-acetyl-4-methylthiophene from microwave spectroscopy.[2]

Experimental and Computational Workflow

A thorough conformational analysis of this compound would involve a combination of experimental and computational techniques.

Experimental Protocols

Synthesis and Purification:

-

The synthesis of this compound would likely follow a modified Gewald reaction, a common method for preparing substituted 2-aminothiophenes.[3]

-

Reactants would include a suitable β-keto-nitrile, a ketone with an α-methylene group (pivaloylacetonitrile), elemental sulfur, and an amine as a catalyst.

-

The crude product would be purified using column chromatography on silica gel, followed by recrystallization to obtain single crystals suitable for X-ray diffraction.

X-Ray Crystallography:

-

A suitable single crystal of the compound is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

The collected data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². This will yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's conformation in the solid state.

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) on a high-field NMR spectrometer.

-

Assignments of proton and carbon signals are confirmed using 2D NMR techniques such as COSY, HSQC, and HMBC.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed.[4] These experiments detect through-space correlations between protons that are close to each other (< 5 Å), which is crucial for determining the relative orientation of the substituents in solution.[5][6] A strong NOE between an amino proton and the acetyl methyl protons would confirm the predicted intramolecular hydrogen bond.

Computational Protocols

Density Functional Theory (DFT) Calculations:

-

The initial 3D structure of the molecule is built using molecular modeling software.

-

Geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or M06-2X/6-311+G(d,p) for better handling of dispersion interactions).[7][8]

-

Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

Potential Energy Surface (PES) Scan:

-

To investigate the rotational barrier of the acetyl group (in the absence of the hydrogen bond, for theoretical comparison) and the tert-butyl group, a relaxed PES scan is performed.

-

The dihedral angle of interest (e.g., S-C2-C(acetyl)-O) is systematically rotated in small increments (e.g., 10-15 degrees), and at each step, the rest of the molecule's geometry is optimized.

-

The resulting energy profile reveals the low-energy conformers and the energy barriers between them.

Conclusion

The conformational analysis of this compound is anchored by the predicted formation of a strong intramolecular N-H···O=C hydrogen bond. This interaction imparts significant planarity to the molecule's core structure, a feature that should be a primary consideration in any structure-activity relationship (SAR) studies. While the tert-butyl group adds steric bulk, the key conformational features are dictated by the interplay between the acetyl and amino substituents. The experimental and computational workflows outlined in this guide provide a clear and robust pathway for the definitive characterization of this and related thiophene derivatives, paving the way for their rational development as potential therapeutic agents.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Two methyl internal rotations of 2-acetyl-4-methylthiophene explored by microwave spectroscopy and quantum chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NOESY and EXSY [chem.ch.huji.ac.il]

- 5. m.youtube.com [m.youtube.com]

- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 7. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Gewald Synthesis of 2-Acetyl-3-amino-5-tert-butylthiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the Gewald synthesis for the preparation of 2-Acetyl-3-amino-5-tert-butylthiophene, a polysubstituted aminothiophene derivative. Substituted 2-aminothiophenes are significant scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active compounds. The Gewald reaction, a multicomponent condensation, offers a versatile and efficient route to this class of heterocyles.

Introduction

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2][3] This method is widely favored for its operational simplicity and the accessibility of starting materials. The resulting 2-aminothiophene core is a privileged structure found in numerous pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents. The target molecule, this compound, incorporates a bulky tert-butyl group, which can influence its physicochemical properties and biological activity. The synthesis of this specific compound proceeds via the reaction of pinacolone, 3-oxobutanenitrile (cyanoacetone), and elemental sulfur.

Reaction Mechanism

The mechanism of the Gewald synthesis of this compound is initiated by a Knoevenagel condensation between the ketone (pinacolone) and the active methylene nitrile (3-oxobutanenitrile), catalyzed by a base.[4] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. The subsequent cyclization and tautomerization lead to the formation of the final 2-aminothiophene product.

Caption: Proposed reaction mechanism for the Gewald synthesis of this compound.

Quantitative Data

| Product | Starting Materials | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |

| This compound | Pinacolone, 3-Oxobutanenitrile, Sulfur | Morpholine / Ethanol | 4-6 | 40-60 (Estimated) | Adapted Protocol |

| Various 4-aryl-substituted 2-aminothiophenes | Aryl ketones, Activated nitriles, Sulfur | Morpholine | 36-40 | 25-70 | [5] |

| Various 2-aminothiophenes | Ketones, Activated nitriles, Sulfur | Basic ionic liquid | 2 | 35-92 | [6] |

Experimental Protocol

This protocol is adapted from established procedures for the Gewald synthesis of related 3-acetyl-2-aminothiophenes.

Materials:

-

Pinacolone (tert-butyl methyl ketone)

-

3-Oxobutanenitrile (cyanoacetone)

-

Elemental Sulfur (S₈)

-

Morpholine (or another suitable base like triethylamine or piperidine)

-

Ethanol (or another suitable solvent like methanol or DMF)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pinacolone (1.0 eq.), 3-oxobutanenitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (e.g., 50 mL).

-

Addition of Base: To the stirred suspension, add morpholine (1.5 eq.) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (e.g., 200 mL).

-

Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 5-6.

-

Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure this compound.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Elemental sulfur is flammable. Avoid open flames.

-

Morpholine is a corrosive and flammable liquid. Handle with care.

-

3-Oxobutanenitrile is toxic and should be handled with caution.

Logical Workflow for Synthesis and Purification

References

- 1. 2-Amino-5-(tert-butyl)thiophene | Benchchem [benchchem.com]

- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]